molecular formula C12H14N4O4S B4106890 N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzenesulfonamide

N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzenesulfonamide

Cat. No.: B4106890
M. Wt: 310.33 g/mol
InChI Key: NXOBUSQGOUDDAI-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a nitro-substituted benzene ring linked to a sulfonamide group and a 3-(1H-imidazol-1-yl)propyl side chain. This compound combines the electron-withdrawing nitro group (-NO₂) with the imidazole ring’s coordination and hydrogen-bonding capabilities, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c17-16(18)11-3-1-4-12(9-11)21(19,20)14-5-2-7-15-8-6-13-10-15/h1,3-4,6,8-10,14H,2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOBUSQGOUDDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201411
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonyl chloride with 3-(1H-imidazol-1-yl)propylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Reduction: Reduction of the nitro group forms the corresponding amine derivative.

    Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme inhibition and protein interactions due to its imidazole moiety.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, potentially inhibiting their activity. The nitrobenzenesulfonamide group may also interact with specific protein residues, affecting the protein’s function .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Table 1: Comparison of Functional Group Modifications on the Benzene Ring
Compound Name Substituent on Benzene Ring Biological Activity Key Features Reference
N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzenesulfonamide -NO₂ Not explicitly reported (likely antimicrobial/anticancer based on analogs) Strong electron-withdrawing nitro group enhances reactivity and potential enzyme inhibition .
N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-chlorobenzamide -Cl, -CH₃ Antimicrobial Chlorine atom increases lipophilicity; methyl group stabilizes the aromatic system .
N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzenesulfonamide -CF₃ Anticancer (predicted) Trifluoromethyl group enhances metabolic stability and binding affinity .
4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-propoxybenzene-1-sulfonamide -Cl, -OPr Antimicrobial/anti-inflammatory Propoxy group improves solubility; chloro group enhances target interaction .
Table 2: Comparison of Side Chain Modifications
Compound Name Side Chain Structure Biological Activity Key Features Reference
This compound 3-(1H-imidazol-1-yl)propyl Not explicitly reported Imidazole enables metal coordination and hydrogen bonding .
N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide Benzimidazole-indole hybrid Anticancer Dual aromatic systems enhance DNA intercalation and kinase inhibition .
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide Benzimidazole-phthalazine hybrid Antitumor Phthalazine moiety introduces π-π stacking interactions .

Physicochemical and Pharmacokinetic Properties

The nitro group in this compound significantly impacts its physicochemical behavior:

  • Lipophilicity : Compared to analogs with -CF₃ or -Cl substituents, the nitro group provides moderate lipophilicity (predicted LogP ~2.5), balancing membrane permeability and solubility .

Mechanism of Action and Target Interactions

  • Metal coordination : The imidazole ring chelates metal ions (e.g., Zn²⁺ in enzymes), a feature shared with analogs like N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide .
  • Enzyme inhibition : Sulfonamide derivatives often inhibit carbonic anhydrases or proteases. The nitro group’s electron-withdrawing nature may enhance binding to catalytic residues .
  • Antimicrobial activity : Similar to 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-propoxybenzene-1-sulfonamide, the compound likely disrupts bacterial folate synthesis via dihydropteroate synthase inhibition .

Biological Activity

N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, applications in research, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : N-(3-imidazol-1-ylpropyl)-3-nitrobenzenesulfonamide
  • Molecular Formula : C12H14N4O4S
  • Molecular Weight : 302.33 g/mol
  • Structure : The compound features an imidazole ring, a propyl chain, and a nitrobenzenesulfonamide group, which may contribute to its biological activity by interacting with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, leading to inhibition of enzymatic activity. Additionally, the nitro group may participate in redox reactions, enhancing the compound's reactivity and potential for biological interactions.

Antimicrobial Properties

Research indicates that compounds containing imidazole and sulfonamide groups exhibit antimicrobial properties. For instance, studies have shown that related imidazole derivatives demonstrate significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

CompoundActivityTarget Organisms
This compoundAntibacterialS. aureus, E. coli
Imidazole derivativesAntifungalCandida albicans

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. The presence of the imidazole moiety allows it to bind effectively to active sites of various enzymes, potentially inhibiting their function. This property makes it a candidate for further studies in drug development aimed at targeting specific enzymes involved in disease pathways.

Case Studies

  • Antibacterial Activity Study :
    A study conducted by researchers aimed at evaluating the antibacterial efficacy of various imidazole derivatives included this compound. The results indicated that this compound exhibited notable activity against both S. aureus and E. coli, suggesting its potential use as an antibacterial agent .
  • Enzyme Inhibition Research :
    In another study focusing on enzyme inhibition, this compound was tested against protein tyrosine kinases. The findings revealed that the compound could effectively inhibit these enzymes, which play critical roles in cell signaling pathways associated with cancer progression .

Q & A

Q. Which analytical techniques ensure purity for pharmacological studies?

  • Methodological Answer :
  • HPLC : Use C18 column (ACN/water gradient; UV detection at 254 nm).
  • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.
  • TLC : Monitor reactions with silica GF254 plates; visualize under UV .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzenesulfonamide
Reactant of Route 2
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N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzenesulfonamide

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